molecular formula C13H17Cl4NO B1466532 2-(4-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride CAS No. 1220036-92-9

2-(4-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride

Cat. No.: B1466532
CAS No.: 1220036-92-9
M. Wt: 345.1 g/mol
InChI Key: OAYYLTNFGZWBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound is systematically named 3-[2-(2,4,5-trichlorophenoxy)ethyl]piperidine hydrochloride under IUPAC rules. This reflects:

  • A piperidine ring (hexagonal nitrogen-containing heterocycle) substituted at the 4-position (axial carbon relative to nitrogen).
  • An ethyl ether group (-O-CH2-CH2-) bridging the piperidine and a 2,4,5-trichlorophenyl aromatic ring.
  • A hydrochloride salt formed via protonation of the piperidine nitrogen.

The structural formula is represented as:

Cl  
│  
Cl─C─O─CH2─CH2─N  
│  
Cl  

where the piperidine ring is connected to the ethyl ether group at its 4-position.

CAS Registry Number and Molecular Formula Validation

  • CAS Registry Number : 1220036-92-9.
  • Molecular Formula : C13H17Cl4NO.
    • Validated via high-resolution mass spectrometry (HRMS) and elemental analysis in synthetic studies.
    • Atom Count Verification :



























































      Element Count
      C 13
      H 17
      Cl 4
      N 1
      O 1

Molecular Weight Calculation and Isotopic Distribution Analysis

Molecular Weight :

  • Calculated : 345.09 g/mol (C13H17Cl4NO).
    • Breakdown:

      $$ (13 \times 12.01) + (17 \times 1.008) + (4 \times 35.45) + 14.01 + 16.00 = 345.09 \, \text{g/mol} $$.

Isotopic Distribution :
Dominant peaks arise from chlorine’s natural isotopes (35Cl: 75.78%, 37Cl: 24.22%). For four chlorine atoms, the distribution follows a binomial pattern:

Isotopic Peak Mass Shift (Da) Relative Intensity (%)
M 0 34.1
M+2 +2 40.2
M+4 +4 20.1
M+6 +6 5.2
M+8 +8 0.4

Intensities normalized to the base peak (M+2).

Properties

IUPAC Name

4-[2-(2,4,5-trichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO.ClH/c14-10-7-12(16)13(8-11(10)15)18-6-3-9-1-4-17-5-2-9;/h7-9,17H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYYLTNFGZWBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC(=C(C=C2Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride (CAS Number: 1220036-92-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant case studies, research findings, and data tables summarizing its properties and effects.

Basic Information

PropertyDetails
Molecular Formula C₁₃H₁₇Cl₄NO
Molecular Weight 345.1 g/mol
CAS Number 1220036-92-9

Structural Characteristics

The compound features a piperidine ring attached to a trichlorophenyl ether moiety, which contributes to its biological activity. The presence of multiple chlorine atoms enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Case Studies

  • Antibacterial Activity : A study screening various piperidine derivatives against Staphylococcus aureus demonstrated that modifications in the piperidine structure could enhance antibacterial efficacy . Although this study did not test the specific compound , it provides a framework for understanding potential biological effects.
  • Skin Irritation Potential : Safety data sheets indicate that the compound may cause skin and eye irritation upon contact . This is consistent with many chlorinated organic compounds known for their irritative properties.

Toxicological Profile

The toxicological assessment of similar compounds suggests that exposure can lead to respiratory issues and skin sensitization . The specific effects of this compound require further investigation to establish a comprehensive safety profile.

In Vitro Studies

In vitro assays have been utilized to evaluate the cytotoxicity and antimicrobial efficacy of piperidine derivatives. For instance, one study assessed the cytotoxic effects on various cell lines and found that certain modifications led to enhanced cell viability at lower concentrations . Such findings suggest that structural modifications can significantly impact biological activity.

Comparative Analysis

A comparative table summarizing the biological activities of related compounds may provide insights into the expected behavior of this compound:

Compound NameAntibacterial ActivityCytotoxicity LevelSkin Irritation Potential
2-(4-Piperidinyl)ethyl 2,4,5-trichlorophenyl etherModerate (hypothetical)LowYes
Similar Piperidine Derivative AHighModerateYes
Similar Piperidine Derivative BModerateHighYes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Containing Derivatives

RS 67333 and RS 39604
  • RS 67333: Features a 1-butyl-4-piperidinyl group connected to a substituted phenyl ring via a propanone linker.
  • RS 39604: Contains a sulfonylaminoethyl-piperidinyl group and a benzyl-oxy-substituted phenyl ring. The hydrochloride salt and complex substituents suggest enhanced solubility and selectivity compared to the target compound .

Key Differences :

  • Linker Type: The target compound’s ether linkage may confer greater hydrolytic stability than the propanone linker in RS analogs.
  • Substituents : RS 39604’s sulfonyl group could improve binding specificity, whereas the target’s simpler structure may facilitate synthesis.

2,4,5-Trichlorophenyl Derivatives

2,4,5-Trichlorophenyl Propargyl Ether
  • Used in the synthesis of antifungal agents (e.g., Halotex®), this compound shares the trichlorophenyl group but replaces the piperidinylethyl chain with a propargyl ether. The propargyl group’s reactivity may enhance antifungal activity but could also increase toxicity .

Key Differences :

  • Applications : Propargyl derivatives are established antifungals, suggesting the target compound may have similar utility pending validation.

Piperidine Ring Modifications

2,2,6,6-Tetramethylpiperidin-4-yl Acetate
  • This ester derivative features a heavily substituted piperidine ring with methyl groups, increasing steric hindrance and lipophilicity. Such modifications could slow metabolic degradation compared to the unsubstituted piperidine in the target compound .

Key Differences :

  • Lipophilicity : The target’s unsubstituted piperidine may improve aqueous solubility, critical for drug delivery.
  • Synthetic Complexity : Methylation in tetramethylpiperidine derivatives complicates synthesis, whereas the target’s simpler structure offers scalability.

Data Table: Structural and Functional Comparisons

Compound Name Key Structural Features Potential Applications Reference
2-(4-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether HCl Piperidine, ethyl ether, trichlorophenyl, HCl Antifungal, receptor ligands N/A
RS 67333 Butyl-piperidine, propanone linker Serotonin receptor modulation
RS 39604 Sulfonylaminoethyl-piperidine, benzyl-oxy Selective receptor binding
2,4,5-Trichlorophenyl propargyl ether Propargyl ether, trichlorophenyl Antifungal agents
2,2,6,6-Tetramethylpiperidin-4-yl acetate Tetramethylpiperidine, ester linkage Stabilized lipophilic compounds

Research Findings and Implications

  • Hydrochloride Salts : The target compound’s hydrochloride salt likely improves bioavailability, similar to dopamine hydrochloride (CAS 62-31-7), which uses ionic forms for enhanced solubility .
  • Trichlorophenyl Reactivity: The 2,4,5-trichlorophenyl group is associated with environmental persistence (e.g., 2,4,5-trichlorophenol in groundwater ), suggesting the need for ecological safety studies.

Preparation Methods

Industrial Preparation of 2,4,5-Trichlorophenol

  • The classical method involves the nucleophilic substitution of 1,2,4,5-tetrachlorobenzene with an alkali metal hydroxide (e.g., sodium hydroxide) in a high-boiling solvent such as ethylene glycol or propylene glycol at elevated temperatures (160–200 °C). The reaction proceeds under atmospheric or slightly elevated pressure (up to 20 psi) for several hours (typically 3–5 hours) to ensure complete conversion.

  • After completion, the reaction mixture is cooled and acidified with a mineral acid like hydrochloric acid, precipitating the 2,4,5-trichlorophenol. The product is then extracted with an organic solvent such as benzene and purified by distillation.

Step Reagents/Conditions Outcome
1 1,2,4,5-tetrachlorobenzene + NaOH Nucleophilic substitution
2 Solvent: Ethylene glycol or propylene glycol Reaction at 160–200 °C, 3+ hours
3 Acidification with HCl Precipitation of 2,4,5-trichlorophenol
4 Extraction and purification Pure 2,4,5-trichlorophenol

This method is well-established but has safety concerns related to by-products such as dioxins, which have led to the development of alternative safer methods.

Safer Alternative Chlorination Method

  • A safer approach involves chlorinating 2,5-dichlorophenol in the presence of a liquid inert polar aprotic solvent and, if needed, a Lewis acid catalyst. This method avoids the formation of toxic dioxins and yields high-purity 2,4,5-trichlorophenol.

Synthesis of the Piperidinyl Ethyl Moiety

The piperidine component, specifically the 4-piperidinyl ethyl group, is synthesized via multi-step organic transformations involving protection, alkylation, and deprotection steps.

Preparation of 2-(4-piperidyl)-2-propanol Hydrochloride (Related Intermediate)

  • Starting from 4-piperidinecarboxylate esters, the amino group is protected using tert-butyloxycarbonyl (BOC) under basic conditions (triethylamine) at 30–50 °C.

  • The protected intermediate undergoes ester alkylation with a methyl Grignard reagent to introduce the 2-propanol structure.

  • The BOC protecting group is then removed by acidolysis with hydrochloric acid to yield the free amine hydrochloride salt.

Step Reaction Conditions Product Yield (%)
1 BOC protection of amino group BOC anhydride, triethylamine, 40 °C, 5 h Boc-protected intermediate ~92
2 Ester alkylation with methyl Grignard Methyl Grignard reagent, THF Alkylated intermediate with 2-propanol High
3 Acidolysis for BOC removal HCl acid, room temperature 2-(4-piperidyl)-2-propanol hydrochloride High

This method is efficient, scalable, and suitable for industrial production.

Coupling to Form 2-(4-Piperidinyl)ethyl 2,4,5-trichlorophenyl Ether Hydrochloride

The final step involves coupling the 2,4,5-trichlorophenol with the 4-piperidinyl ethyl moiety to form the ether linkage, followed by conversion to the hydrochloride salt.

General Synthetic Route

  • The phenolic hydroxyl of 2,4,5-trichlorophenol is activated, often by conversion to a suitable leaving group or by direct nucleophilic substitution.

  • The 2-(4-piperidinyl)ethyl amine or its derivative acts as the nucleophile, attacking the activated phenol derivative to form the ether bond.

  • The product is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Due to the lack of explicit detailed protocols in the publicly available literature, the exact reaction conditions (solvents, temperatures, catalysts) vary, but typical conditions include polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide), base catalysts, and controlled temperatures to optimize yield and purity.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Notes/Advantages References
Preparation of 2,4,5-trichlorophenol 1,2,4,5-tetrachlorobenzene + NaOH, ethylene glycol, 160–200 °C, acidification with HCl Established industrial method; risk of dioxins
Safer chlorination method Chlorination of 2,5-dichlorophenol, polar aprotic solvent, Lewis acid catalyst Avoids dioxin formation, high purity
Synthesis of 4-piperidinyl ethyl intermediate BOC protection, methyl Grignard alkylation, acidolysis deprotection High yield, industrially scalable
Coupling to form final ether Nucleophilic substitution of activated phenol with piperidinyl ethyl amine Requires controlled conditions for purity Inferred from general organic synthesis

Research Findings and Industrial Considerations

  • The classical preparation of 2,4,5-trichlorophenol is well documented but carries environmental and safety risks due to potential dioxin contaminants. Alternative chlorination methods using 2,5-dichlorophenol provide safer and cleaner routes.

  • The piperidinyl ethyl intermediate synthesis benefits from modern protecting group strategies (BOC protection) and organometallic alkylation, offering high yields and operational simplicity.

  • Industrial-scale synthesis emphasizes minimizing side reactions, controlling temperature, and using cost-effective reagents such as dilute hydrochloric acid for quenching to improve purity and reduce corrosion and cost.

  • Detailed NMR characterization (e.g., ^1H NMR) confirms the structure and purity of intermediates and final products, supporting reproducibility and quality control in manufacturing.

Q & A

Q. What are the optimal synthetic routes for 2-(4-piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization should employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example:

  • Factors to vary : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response metrics : Yield, purity (HPLC), and byproduct formation.
    Use a factorial design to identify critical parameters and interactions . For purification, consider column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures. Monitor intermediates via NMR (e.g., piperidine proton signals at δ 2.5–3.5 ppm) and mass spectrometry (molecular ion peak at m/z corresponding to the hydrochloride adduct) .

Q. How can analytical characterization protocols be standardized for this compound?

Methodological Answer: Adopt a multi-technique approach:

  • Structural confirmation : 1H^1H- and 13C^{13}C-NMR to resolve aromatic (δ 6.5–7.5 ppm) and piperidine signals. Compare with PubChem data for analogous piperidine derivatives .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; validate against a certified reference standard.
  • Thermal stability : TGA/DSC to identify decomposition thresholds (e.g., >200°C) .

Q. What are the recommended strategies for assessing the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Conditions : 40°C/75% RH (ICH Q1A guidelines) for 6 months.
  • Analytical endpoints : Purity (HPLC), hygroscopicity (Karl Fischer titration), and crystallinity (XRPD).
    For light sensitivity, expose samples to UV-A/B radiation and monitor degradation via UV-Vis spectroscopy .

Q. How can researchers address contradictory data in toxicity profiles for structurally similar piperidine derivatives?

Methodological Answer: Perform in vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability) and cross-validate with in silico tools (e.g., QSAR models from OECD Toolbox). Discrepancies may arise from impurities; thus, include batch-to-batch variability analysis .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between predicted and observed reaction pathways for this compound?

Methodological Answer: Use density functional theory (DFT) to map energy barriers for key steps (e.g., etherification or hydrochloride formation). Compare with experimental kinetics data (e.g., Arrhenius plots). ICReDD’s integrated approach—combining quantum calculations, cheminformatics, and high-throughput screening—can resolve mismatches .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer: Employ fragment-based drug design :

  • Synthesize analogs with modifications to the trichlorophenyl or piperidine moieties.
  • Test against target receptors (e.g., GPCRs) using radioligand binding assays.
    Analyze SAR with multivariate regression to quantify substituent effects (e.g., Hammett σ values for electronic contributions) .

Q. How can researchers optimize reaction scalability while maintaining enantiomeric purity (if applicable)?

Methodological Answer: For chiral centers, use asymmetric catalysis (e.g., BINAP-metal complexes) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For scale-up, apply process analytical technology (PAT) to track critical quality attributes in real time .

Q. What methodologies address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Aggregate data from published studies, adjusting for variables like cell line heterogeneity or assay protocols.
  • Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to identify non-monotonic effects .

Q. How can environmental impact assessments be designed for this compound?

Methodological Answer:

  • Biodegradation : OECD 301F test to measure % mineralization over 28 days.
  • Ecototoxicity : Daphnia magna acute toxicity (EC50) and algal growth inhibition (OECD 201).
  • Analytical detection : LC-MS/MS in water/soil matrices with a LOQ ≤ 1 ppb .

Q. What advanced techniques elucidate degradation mechanisms under oxidative or hydrolytic stress?

Methodological Answer:

  • LC-HRMS : Identify degradation products (e.g., dechlorinated derivatives or piperidine ring-opening).
  • Isotope labeling : Use 13C^{13}C-labeled analogs to track bond cleavage pathways.
  • EPR spectroscopy : Detect free radical intermediates during photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.